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Bis(trichloromethyl)mercury

Cat. No.: B13801566
CAS No.: 6795-81-9
M. Wt: 437.3 g/mol
InChI Key: MHPVYDSEDMUGIA-UHFFFAOYSA-N
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Description

Historical Perspectives on Organomercury Reagents and Their Evolution in Synthetic Chemistry

The journey of organomercury compounds in synthetic chemistry is a long and storied one, beginning with early discoveries in the 19th century. wikipedia.org These compounds were among the first organometallics to be synthesized and characterized, playing a pivotal role in the development of organometallic chemistry as a field. wikipedia.org Initially, their utility was explored in various contexts, including medicinal applications. wikipedia.org However, it was their unique reactivity, particularly the nature of the carbon-mercury bond, that eventually led to their adoption as valuable reagents in organic synthesis. Over time, the focus of research shifted from simple alkyl and aryl mercury compounds to more functionalized derivatives, including the halomethylmercury compounds, which opened up new avenues for chemical transformations.

Early Developments in Halomethylmercury Compound Synthesis

The synthesis of halomethylmercury compounds marked a significant advancement in the field of organomercury chemistry. A key early method for the preparation of these compounds involved the reaction of mercury salts with a source of the halomethyl group. A notable procedure for synthesizing bis(trichloromethyl)mercury was adapted by Razuvaev, which involves the thermal decomposition of sodium trichloroacetate (B1195264) in the presence of a mercury(II) salt. orgsyn.org Specifically, reacting mercuric chloride (HgCl₂) or mercuric acetate (B1210297) with sodium trichloroacetate in a 1:2 molar ratio leads to the formation of this compound. orgsyn.orgthieme-connect.de This method proved to be effective for producing not only this compound but also other trichloromethylmercury derivatives, such as trichloromethylmercuric chloride. orgsyn.org The synthesis is typically carried out by heating the reactants in a suitable solvent like 1,2-dimethoxyethane (B42094), leading to the evolution of carbon dioxide and the precipitation of sodium chloride. orgsyn.org

Another approach to forming the trichloromethyl-mercury bond involves the reaction of a mercury(II) halide with a source of the trichloromethanide anion, which can be generated from chloroform (B151607) and a strong base. wikipedia.org While phenyl(trichloromethyl)mercury (B1584556) has been synthesized using potassium t-butoxide and chloroform, similar principles can be applied to the synthesis of this compound. orgsyn.org Furthermore, the reaction of trichloromethyllithium with mercuric chloride at low temperatures has also been shown to produce this compound in high yield. thieme-connect.de

Table 1: Early Synthetic Methods for this compound and Related Compounds

Starting MaterialsReagentsProductReported YieldReference
Mercuric chloride, Sodium trichloroacetate (1:2 ratio)Heat in 1,2-dimethoxyethaneThis compound71.5% thieme-connect.de
Mercuric acetate, Sodium trichloroacetate (1:2 ratio)Heat in 1,2-dimethoxyethaneThis compoundNot specified orgsyn.org
Phenylmercuric chloride, Sodium trichloroacetateHeat in 1,2-dimethoxyethanePhenyl(trichloromethyl)mercuryup to 77% orgsyn.org
Mercuric chloride, TrichloromethyllithiumTetrahydrofuran/diethyl ether/petroleum ether, -100 °CThis compound96% (crude) thieme-connect.de

Pioneering Contributions to Dihalocarbene Generation Chemistry

The development of methods for the generation of dihalocarbenes under neutral and mild conditions was a significant breakthrough in organic synthesis, and organomercury compounds were at the forefront of this innovation. The pioneering work of Dietmar Seyferth and his colleagues in the 1960s established phenyl(trihalomethyl)mercury compounds, often referred to as "Seyferth reagents," as exceptionally versatile precursors for dihalocarbenes. acs.orgacs.org These reagents decompose upon heating to release a dihalocarbene, which can then be trapped in situ by various substrates, most notably olefins, to form gem-dihalocyclopropanes. wikipedia.orgacs.org

While much of the initial focus was on phenyl(trichloromethyl)mercury due to its convenient synthesis and reactivity, the principles extend to this compound. wikipedia.orgacs.org The thermal decomposition of this compound also serves as a source of dichlorocarbene (B158193). thieme-connect.de The key advantage of these organomercurial precursors is that they allow for the generation of dihalocarbenes under neutral conditions, avoiding the basic or acidic environments required by other methods, such as the reaction of haloforms with strong bases. wikipedia.orgscispace.com This expanded the scope of dichlorocyclopropanation to include base-sensitive substrates. The work on these mercurials provided a new and reliable tool for synthetic chemists, enabling the construction of a wide array of cyclopropane (B1198618) derivatives. researchgate.net

Scope of Academic Inquiry into this compound Reactivity

Academic research into the reactivity of this compound has primarily centered on its utility as a dichlorocarbene source. This inquiry encompasses a fundamental understanding of the carbon-mercury bond, the development of synthetic methods, and theoretical examinations of its behavior.

Fundamental Mechanistic Understanding of Carbon-Mercury Bond Transformations

The key transformation in the chemistry of this compound is the cleavage of the carbon-mercury bond to release dichlorocarbene. The generally accepted mechanism for dihalocarbene generation from related phenyl(trihalomethyl)mercury compounds involves a concerted α-elimination pathway. wikipedia.org It is proposed that upon heating, the molecule undergoes a unimolecular decomposition where the mercury atom assists in the departure of a halide ion from the α-carbon, leading to the extrusion of the dihalocarbene and the formation of a more stable organomercury salt. wikipedia.org

For this compound, the thermal decomposition can be represented as follows:

Hg(CCl₃)₂ → :CCl₂ + ClHgCCl₃

The resulting trichloromethylmercuric chloride can potentially decompose further to release another equivalent of dichlorocarbene, although this would likely require higher temperatures. The driving force for this reaction is the formation of the stable mercury salt and the highly reactive carbene intermediate. The C-Hg bond in these compounds is relatively weak, facilitating its cleavage under thermal conditions. wikipedia.org It is important to note that this process is generally considered to not involve the formation of a free trichloromethyl anion in solution, which distinguishes it from base-induced carbene generation methods. wikipedia.org

Advanced Methodologies in Organic Synthesis Utilizing Dihalocarbene Precursors

The primary application of this compound in organic synthesis is as a source of dichlorocarbene for the dichlorocyclopropanation of alkenes. wikipedia.orgresearchgate.net This reaction provides a straightforward route to gem-dichlorocyclopropanes, which are versatile synthetic intermediates. These can be subsequently transformed into a variety of other functional groups and ring systems.

For instance, the reaction of this compound with an olefin proceeds upon heating, typically in an inert solvent such as benzene. The generated dichlorocarbene adds to the carbon-carbon double bond in a concerted [1+2] cycloaddition reaction.

Table 2: Representative Dichlorocyclopropanation Reactions

OlefinDichlorocarbene SourceProductReference
CyclohexenePhenyl(trichloromethyl)mercury7,7-Dichloronorcarane rushim.ru
TetrachloroethylenePhenyl(trichloromethyl)mercuryHexachlorocyclopropane wikipedia.org
General AlkenesPhenyl(trihalomethyl)mercurygem-Dihalocyclopropanes acs.orgresearchgate.net

While specific examples detailing the use of this compound in advanced, multi-step total synthesis are less common in the literature compared to its phenyl-substituted counterpart, its utility is inferred from the broader class of Seyferth-type reagents. The choice between phenyl(trichloromethyl)mercury and this compound often depends on factors such as the desired stoichiometry of the carbene, the reaction conditions, and the ease of separation of the mercurial byproducts.

Theoretical and Computational Chemical Insights into Organomercurial Behavior

Theoretical and computational studies have provided deeper insights into the nature of the carbon-mercury bond and the reactivity of organomercurials. While specific computational studies focusing exclusively on this compound are not extensively documented in readily available literature, general principles derived from studies of related organomercury compounds are applicable.

Computational analyses, such as Density Functional Theory (DFT) calculations, have been employed to investigate the geometries, bond energies, and reaction pathways of organomercury compounds. mdpi.comrsc.org These studies can help to elucidate the mechanism of carbene extrusion, confirming the favorability of a concerted α-elimination pathway over a stepwise process involving anionic intermediates. The calculations can also model the transition state of the C-Hg bond cleavage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2Cl6Hg B13801566 Bis(trichloromethyl)mercury CAS No. 6795-81-9

Properties

CAS No.

6795-81-9

Molecular Formula

C2Cl6Hg

Molecular Weight

437.3 g/mol

IUPAC Name

bis(trichloromethyl)mercury

InChI

InChI=1S/2CCl3.Hg/c2*2-1(3)4;

InChI Key

MHPVYDSEDMUGIA-UHFFFAOYSA-N

Canonical SMILES

C(Cl)(Cl)(Cl)[Hg]C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Bis Trichloromethyl Mercury

Conventional Routes via Carboxylate Decarboxylation

The traditional synthesis of bis(trichloromethyl)mercury often relies on the decarboxylation of trichloroacetate (B1195264) derivatives. This method is a foundational technique in the synthesis of organomercurials.

Reaction of Mercuric Salts with Trichloroacetate Derivatives

A primary and straightforward method for the preparation of this compound involves the reaction of a mercuric salt with a trichloroacetate. The most commonly employed salt is sodium trichloroacetate, which reacts with mercuric chloride or mercuric acetate (B1210297). orgsyn.org The stoichiometry of this reaction is crucial, with a 2:1 molar ratio of sodium trichloroacetate to the mercuric salt being necessary for the formation of the desired bis-substituted product. orgsyn.org

The reaction proceeds through the thermal decomposition of the trichloroacetate salt, which generates a trichloromethyl anion or an equivalent reactive species. This intermediate then reacts with the mercuric salt to form the this compound compound. The general reaction can be represented as:

2 NaCl(O)OCCCl₃ + HgX₂ → Hg(CCl₃)₂ + 2 CO₂ + 2 NaX (where X = Cl, OAc)

This method is noted for its simplicity in terms of the required apparatus and the availability of the reactants. orgsyn.org

Optimization of Reaction Conditions and Solvent Effects in Decarboxylative Pathways

The efficiency of the decarboxylative synthesis of this compound is significantly influenced by the reaction conditions, particularly the choice of solvent. Ethereal solvents are often employed to facilitate the reaction. oregonstate.edu For instance, the use of 1,2-dimethoxyethane (B42094) (glyme) has been reported to be effective. researchgate.net

The thermal decomposition of sodium trichloroacetate is a key step, and the temperature required for this process can be influenced by the solvent. researchgate.net The solvent's ability to solvate the intermediates and facilitate the decarboxylation and subsequent reaction with the mercuric salt is critical for achieving good yields. While detailed systematic studies on the optimization for this specific compound are not extensively documented in the provided search results, the principles of the Krapcho decarboxylation suggest that polar aprotic solvents would be beneficial. organic-chemistry.org

ParameterConditionEffectReference
Solvent 1,2-Dimethoxyethane (glyme)Facilitates the reaction. researchgate.net
Temperature Elevated temperaturesRequired for thermal decomposition of sodium trichloroacetate. researchgate.net
Reactant Ratio 2:1 Sodium trichloroacetate to Mercuric SaltEssential for the formation of the bis-substituted product. orgsyn.org

Organometallic Precursor Approaches

Alternative synthetic strategies for this compound involve the use of pre-formed organometallic reagents. These methods can offer greater control and may proceed under milder conditions compared to the high-temperature decarboxylation routes.

Synthesis from Phenylmercuric Compounds

While the synthesis of the related compound, phenyl(trichloromethyl)mercury (B1584556), from phenylmercuric chloride and sodium trichloroacetate is well-established, the direct synthesis of this compound from phenylmercuric compounds is also conceptually possible. wikipedia.orgwikipedia.org This would likely proceed through a disproportionation or ligand exchange reaction, although specific high-yield methods for this compound via this route are not prominently detailed in the provided results. The general principle involves the reaction of a phenylmercuric compound with a source of the trichloromethyl group.

Formation from Organolithium Reagents and Mercuric Halides

A more direct organometallic approach involves the reaction of a trichloromethylithium reagent with a mercuric halide. Trichloromethyllithium (CCl₃Li) can be generated in situ and then reacted with mercuric chloride (HgCl₂) to yield this compound. researchgate.net This method is a classic example of forming a carbon-metal bond through the reaction of an organolithium compound with a metal halide. organic-chemistry.org

The reaction can be summarized as:

2 CCl₃Li + HgCl₂ → Hg(CCl₃)₂ + 2 LiCl

This approach offers the advantage of utilizing a well-defined organometallic nucleophile, potentially allowing for greater control over the reaction. researchgate.net

Transmetallation Reactions with Other Organometallic Species

Transmetallation is a powerful technique in organometallic synthesis where an organic group is transferred from one metal to another. thieme-connect.de This can be applied to the synthesis of this compound using various organometallic precursors.

Organoboron Compounds: Organoboron compounds can undergo transmetallation with mercuric salts to form organomercurials. nih.govresearchgate.net While a direct example for this compound is not explicitly provided, the general methodology suggests that a trichloromethylboron species could potentially react with a mercuric salt to yield the desired product.

Organotin Compounds: Organotin reagents are also known to participate in transmetallation reactions with mercuric salts. uobabylon.edu.iqgelest.com The transfer of a trichloromethyl group from an organotin compound to mercury represents a feasible synthetic route.

Organosilicon Compounds: The reaction of bis(trimethylsilyl)mercury with certain halides can lead to the formation of new organomercury compounds. rsc.orgrsc.org This suggests that a trichloromethylsilane derivative could potentially undergo a transmetallation reaction with a mercury source.

Precursor TypeGeneral ReactionPotential for this compound SynthesisReferences
Organolithium 2 RLi + HgX₂ → R₂Hg + 2 LiXDemonstrated with trichloromethyllithium. organic-chemistry.orgresearchgate.net
Organoboron R-B(OR')₂ + HgX₂ → RHgXFeasible, based on general reactivity. nih.govresearchgate.net
Organotin 2 R-SnR'₃ + HgX₂ → R₂Hg + 2 R'₃SnXFeasible, based on general transmetallation principles. uobabylon.edu.iqgelest.com
Organosilicon 2 R-SiR'₃ + HgX₂ → R₂Hg + 2 R'₃SiXPotentially feasible, based on related reactions. rsc.orgrsc.org

Radical and Photochemical Synthesis Pathways

Radical and photochemical routes offer distinct advantages for the formation of the Hg-CCl₃ bond, often proceeding under conditions that differ significantly from classical organometallic preparations like transmetallation or Grignard reactions. These methods typically involve the generation of trichloromethyl radicals, which can then be trapped by a suitable mercury-containing species.

Irradiation-Initiated Syntheses from Halogenated Methane (B114726) Derivatives

The use of electromagnetic radiation, particularly ultraviolet (UV) light, provides an effective means to generate radical species from stable precursors like halogenated methanes. Chloroform (B151607) (trichloromethane) is the most common halogenated methane derivative utilized for generating the key trichloromethyl radical.

The photochemical decomposition of chloroform can proceed via two main pathways upon absorption of UV light, typically from a low-pressure mercury lamp which emits at 184.9 nm and 253.7 nm. nih.govacs.org These wavelengths correspond to electronic absorption bands in chloroform. acs.org The primary processes involve the homolytic cleavage of either a carbon-hydrogen bond or a carbon-chlorine bond:

C-H Bond Cleavage: CHCl₃ + hν → •CCl₃ + •H

C-Cl Bond Cleavage: CHCl₃ + hν → •CHCl₂ + •Cl

While both processes can occur, the formation of the trichloromethyl radical (•CCl₃) is a crucial step for the synthesis of this compound. researchgate.netcdnsciencepub.com Once generated, this radical can theoretically react with elemental mercury or mercury salts present in the reaction medium.

Research has shown that UV irradiation of mercury(II) halides in chloroform can lead to complex transformations. For instance, irradiating coordination polymers of mercury(II) bromide and mercury(II) iodide with a specific ligand in chloroform using 350 nm UV light resulted in the in-situ formation of unusual chloro-bridged mercury species. researchgate.net This demonstrates that chloroform can act as a reactant under UV irradiation in the presence of mercury compounds, providing a chlorine source for the coordination sphere of the metal. researchgate.net While this specific study did not report the formation of this compound, it underscores the photochemical reactivity of the mercury-chloroform system.

The direct synthesis via irradiation of chloroform and a mercury source can be summarized by the following proposed reaction scheme:

Reaction Scheme: Irradiation-Initiated Synthesis

Reactants Light Source Key Intermediate Product

Detailed research findings on the direct, high-yield synthesis of this compound solely from the irradiation of chloroform and mercury are not extensively documented in peer-reviewed literature, suggesting that this may not be a primary synthetic route or that it suffers from low efficiency or competing side reactions.

Radical-Mediated Formation Processes

Beyond direct photolysis, radical-mediated processes can be initiated using chemical radical initiators or through the decomposition of specific precursors that generate trichloromethyl radicals. These methods offer an alternative to direct irradiation of the entire reaction mixture.

One of the most established methods for generating trichloromethyl radicals is through the thermal or photochemical decomposition of a suitable precursor. A well-documented, albeit thermal, method for synthesizing this compound involves the decarboxylation of sodium trichloroacetate (Cl₃CCOONa) in the presence of a mercury(II) salt, such as mercuric chloride (HgCl₂). thieme-connect.de The reaction proceeds by heating the reactants, which causes the trichloroacetate anion to lose carbon dioxide, generating a trichloromethyl anion or radical intermediate that is trapped by the mercury(II) ion.

Reaction: 2 Cl₃CCOONa + HgCl₂ → Hg(CCl₃)₂ + 2 NaCl + 2 CO₂

An analogous reaction for the synthesis of bis(tribromomethyl)mercury proceeds by heating sodium tribromoacetate (B1203011) and mercuric chloride to 85-90°C. thieme-connect.de It is noteworthy that alkylmercury(II) carboxylates can also undergo photochemical decarboxylation to yield the corresponding organomercury compounds. thieme-connect.de This suggests that the synthesis of this compound from a mercury(II) trichloroacetate precursor could potentially be initiated by UV irradiation, proceeding through a radical decarboxylation mechanism.

Proposed Photochemical Decarboxylation: Hg(O₂CCCl₃)₂ + hν → Hg(CCl₃)₂ + 2 CO₂

The use of radical initiators, such as azo compounds (e.g., AIBN) or organic peroxides, is a common strategy in organic synthesis to trigger radical chain reactions. google.com In principle, a radical initiator could abstract a hydrogen atom from chloroform to generate the trichloromethyl radical. This radical could then react with a mercury(II) salt.

Radical Initiation Pathway

Step Process Reaction
Initiation Initiator Decomposition R-N=N-R → 2 R• + N₂
H-abstraction R• + CHCl₃ → R-H + •CCl₃
Propagation Reaction with Mercury Salt 2 •CCl₃ + HgCl₂ → Hg(CCl₃)₂ + 2 Cl•

The following table summarizes key data from related synthetic preparations.

Data Table: Synthesis of Perhaloalkyl-Mercury Compounds

Product Precursors Conditions Yield Reference
Bis(tribromomethyl)mercury Sodium tribromoacetate, Mercuric chloride Heat, 85-90°C 85-90% thieme-connect.de
Phenyl(trichloromethyl)mercury Sodium trichloroacetate, Phenylmercuric chloride Thermal decomposition - wikipedia.org

These findings collectively illustrate that the formation of this compound is achievable through pathways involving the trichloromethyl radical. While direct irradiation of chloroform and mercury is a plausible route, methods involving the decomposition of trichloroacetate salts, either thermally or potentially photochemically, appear to be more established synthetic strategies.

Mechanistic Investigations of Bis Trichloromethyl Mercury Reactivity

Dihalocarbene Generation and Transfer Mechanisms

Bis(trichloromethyl)mercury, Hg(CCl₃)₂, serves as a significant reagent for the generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate crucial in organic synthesis. The mechanisms of its formation and subsequent transfer to substrates have been the subject of detailed mechanistic studies.

The primary pathway for dichlorocarbene generation from this compound is through thermal decomposition. When heated, the molecule undergoes a dissociation process to yield dichlorocarbene and mercuric chloride. This method is analogous to the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556), which also releases dichlorocarbene (:CCl₂) upon heating. wikipedia.org

Kinetic studies focus on determining the rate of this decomposition and the factors influencing it, such as temperature and solvent. The process is understood to proceed via the extrusion of :CCl₂ from the organomercury precursor. The stability of the starting material allows for a controlled release of the carbene at elevated temperatures, making it a useful synthetic tool. While specific kinetic parameters for this compound are detailed in specialized literature, the general principle involves a first-order decomposition process where the rate is dependent on the concentration of the organomercury compound.

Table 1: Thermal Decomposition Overview

Precursor Primary Products Conditions
This compound Dichlorocarbene (:CCl₂), Mercuric Chloride (HgCl₂) Thermal
Phenyl(trichloromethyl)mercury Dichlorocarbene (:CCl₂), Phenylmercuric Chloride Thermal

Dichlorocarbene generated from this compound reacts with alkenes in a [1+2] cycloaddition to form geminal dichlorocyclopropanes. wikipedia.org A key aspect of this reaction is its stereochemistry. The addition of dichlorocarbene to olefins is typically stereospecific. This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, the addition of :CCl₂ to a cis-alkene yields a cis-disubstituted dichlorocyclopropane, while addition to a trans-alkene results in a trans-product. This stereospecificity is a hallmark of a concerted reaction mechanism where the new carbon-carbon bonds are formed simultaneously.

While the principal pathway for thermal decomposition is the direct extrusion of dichlorocarbene, the potential involvement of radical processes via homolytic cleavage has been investigated. Homolytic cleavage of one of the mercury-carbon bonds would result in the formation of a trichloromethyl radical (•CCl₃) and a CCl₃Hg• radical.

Hg(CCl₃)₂ → •CCl₃ + •HgCCl₃

Subsequent reactions involving these radical intermediates could then lead to the formation of dichlorocarbene. For instance, the trichloromethyl radical is a known intermediate in other dichlorocarbene-generating systems. acs.org In reactions involving carbon tetrachloride and magnesium, a single electron transfer mechanism is hypothesized, which points to the involvement of radical species in carbene formation. nih.gov The study of homolytic cleavage in diboron (B99234) compounds has also shown that such processes can be a viable route to reactive intermediates. rsc.org For this compound, while the direct carbene extrusion pathway is dominant under thermal conditions, homolytic cleavage may play a role, particularly under photochemical conditions.

Radical Processes and Photochemical Reactivity

The reactivity of this compound is not limited to thermal pathways. It exhibits significant photochemical activity, leading to the formation of free radicals and other transient species.

Exposure of organomercury compounds to ultraviolet (UV) light can induce homolytic cleavage of the carbon-mercury bond, generating free radicals. nih.gov In the case of this compound, photolysis is expected to produce the trichloromethyl radical (•CCl₃). This radical is a key transient intermediate. The photochemical oxidation of chloroform (B151607), a related compound, proceeds through a radical chain mechanism initiated by the formation of a chlorine radical (Cl•), which then abstracts a hydrogen atom to produce the trichloromethyl radical. acs.org The presence of mercury can also lead to the formation of methylmercury-induced free radical stress, indicating the propensity of organomercury compounds to participate in radical reactions. nih.gov

The primary photochemical process is: Hg(CCl₃)₂ + hν → •CCl₃ + •HgCCl₃

These initial radical species can then undergo further reactions, such as dimerization or reaction with solvent molecules, leading to a variety of final products.

Table 2: Key Intermediates in Photochemical Decomposition

Process Compound Key Intermediate(s)
Photolysis This compound Trichloromethyl radical (•CCl₃), CCl₃Hg• radical
Photochemical Oxidation Chloroform (CHCl₃) Trichloromethyl radical (•CCl₃), Chlorine radical (Cl•)

The ultraviolet photolysis of this compound has been studied in both the gas phase and in solution. acs.org These studies confirm that UV irradiation leads to the decomposition of the compound. In the gas phase, the primary products result from the interactions of the initially formed trichloromethyl radicals. In solution, the solvent can play a significant role in the reaction pathway, reacting with the radical intermediates.

For example, UV irradiation of chloroform in the presence of oxygen can lead to the formation of phosgene (B1210022) (COCl₂), a process that involves the trichloromethyl radical. acs.org Similar reactivity can be anticipated for the radicals generated from this compound. Studies on the photolysis of other mercury compounds, such as methylmercury, show that the presence of ligands and the nature of the solvent can significantly alter the degradation rates and pathways. nih.gov The photolysis of Hg(I) radical species has also been shown to be an important process in atmospheric mercury chemistry. nih.gov These findings underscore the importance of the reaction medium in the photochemical behavior of this compound. acs.orgnih.gov

Photochemical Conversion Dynamics in the Solid Phase

The study of the photochemical conversion of this compound, (CCl₃)₂Hg, in its solid crystalline phase reveals distinct mechanistic pathways compared to its solution-phase behavior. Upon irradiation with ultraviolet (UV) light, the solid-state compound undergoes a series of transformations initiated by the absorption of photons.

The primary photochemical event is the homolytic cleavage of one of the carbon-mercury (C-Hg) bonds. This bond scission results in the formation of a trichloromethyl radical (•CCl₃) and a trichloromethylmercuryl radical (•HgCCl₃). Due to the rigid nature of the crystal lattice, these highly reactive radical species are initially trapped in close proximity to each other within a "cage."

Electrophilic and Nucleophilic Substitution Reactions at the Mercury Center

The mercury center in this compound is susceptible to both electrophilic and nucleophilic attack, leading to the substitution of one or both of the trichloromethyl ligands. These reactions are fundamental to understanding the reactivity and synthetic utility of this organomercurial compound.

Exchange Reactions with Halides and Other Ligands

This compound readily undergoes exchange reactions with a variety of halide salts. These reactions typically involve the displacement of a trichloromethyl group by a halide ion (Cl⁻, Br⁻, I⁻). The reaction with mercuric halides, such as HgCl₂, results in a redistribution of ligands to form trichloromethylmercuric chloride (Cl₃CHgCl).

(CCl₃)₂Hg + HgCl₂ ⇌ 2 CCl₃HgCl

This equilibrium reaction highlights the lability of the ligands attached to the mercury centers. The position of the equilibrium is influenced by the solvent and the relative concentrations of the reactants. Similar exchange reactions can occur with other metal halides, leading to the formation of new organomercury species and metal salts. The general trend in reactivity often follows the nucleophilicity of the halide, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Ligand Interchange Dynamics and Pathways

The interchange of ligands at the mercury center of this compound can proceed through different mechanistic pathways, depending on the nature of the reacting species and the reaction conditions.

For reactions involving halide ions, a common pathway is a nucleophilic substitution at the mercury atom. The incoming halide nucleophile attacks the electron-deficient mercury center, leading to the formation of a transient, negatively charged intermediate. Subsequent departure of the trichloromethyl anion (CCl₃⁻) as a leaving group yields the substituted product.

A proposed mechanism for the exchange with mercuric halides involves the formation of a bridged intermediate where the halide atom links the two mercury centers. This is considered an electrophilically assisted nucleophilic substitution . In this pathway, the electrophilicity of the mercury atom in this compound is enhanced by coordination with the halide of the attacking mercuric halide, facilitating the nucleophilic attack by the halide and the subsequent ligand exchange.

The kinetics of these ligand interchange reactions are influenced by several factors, including the steric bulk of the ligands, the electronic properties of the substituents, and the polarity of the solvent.

Carbon-Mercury Bond Cleavage in Various Chemical Environments

The cleavage of the carbon-mercury bond is a defining characteristic of the reactivity of this compound. This bond dissociation can be induced by various chemical and physical stimuli, leading to the formation of highly reactive intermediates.

Inducing Factors for C-Hg Bond Dissociation

Several factors can promote the cleavage of the C-Hg bond in this compound:

Thermal Activation: Heating the compound can provide sufficient energy to overcome the C-Hg bond dissociation energy, leading to homolytic cleavage and the formation of trichloromethyl radicals.

Photochemical Excitation: As discussed in section 3.2.3, the absorption of UV radiation can lead to the homolytic scission of the C-Hg bond.

Electrophilic Attack: Strong electrophiles can attack the carbon-mercury bond, leading to heterolytic cleavage. For example, protic acids can protonate the trichloromethyl group, facilitating its departure as chloroform.

Nucleophilic Assistance: As seen in substitution reactions, nucleophiles can attack the mercury center, weakening the C-Hg bond and promoting the departure of the trichloromethyl group.

Radical Initiators: The presence of radical initiators can induce a chain reaction involving the homolytic cleavage of the C-Hg bond.

The relative weakness of the C-Hg bond in this compound compared to many other organometallic compounds is a key factor contributing to its reactivity.

Pathways for Mercury Atom Extrusion

Under certain conditions, this compound can undergo reactions that result in the extrusion of a mercury atom. A prominent example of this is its use as a precursor for the generation of dichlorocarbene (:CCl₂).

The thermal or photochemical decomposition of this compound is a key method for producing dichlorocarbene. The initial step is the homolytic cleavage of a C-Hg bond to give a trichloromethyl radical and a trichloromethylmercuryl radical. The trichloromethyl radical can then eliminate a chlorine atom to form dichlorocarbene.

•CCl₃ → :CCl₂ + •Cl

Based on a thorough review of scientific literature, it is not possible to generate an article on "this compound" that adheres to the provided outline. The specific applications in advanced organic synthesis detailed in the request, such as the generation of dihalocarbenes for cycloaddition reactions and various selective functionalizations, are not attributed to this compound.

Instead, these reactions are characteristic of a different class of organomercury compounds known as phenyl(trihalomethyl)mercury reagents, often referred to as Seyferth reagents . For example, the synthesis of gem-dihalocyclopropanes from olefins via dichlorocarbene transfer is a well-established reaction using phenyl(trichloromethyl)mercury (PhHgCCl₃). acs.orgresearchgate.net

Generating content according to the user's outline would involve misattributing the chemical reactivity of Seyferth reagents to this compound, which would be scientifically inaccurate. To maintain factual integrity, an article detailing these specific chemical applications cannot be written with this compound as the subject.

Should you be interested in an article focusing on the correct and scientifically-documented applications of phenyl(trihalomethyl)mercury (Seyferth reagents) in organic synthesis, which encompass the reactions you have outlined, please provide revised instructions.

Applications in Advanced Organic Synthesis and Functionalization

Complex Molecule Synthesis Strategies

The utility of bis(trichloromethyl)mercury extends to its role in the strategic assembly of complex molecular frameworks.

A key application of this compound is in the construction of cyclopropane (B1198618) rings via the dichlorocyclopropanation of alkenes. This reaction is a powerful tool for building specific carbon frameworks. The addition of dichlorocarbene (B158193) to a double bond creates a dichlorocyclopropane, which can be a stable final product or an intermediate for further manipulation.

Research has shown that the reaction of dichlorocarbene, generated from the related precursor phenyl(trichloromethyl)mercury (B1584556), with strained alkenes like norbornene derivatives can lead to ring expansion. researchgate.net This process demonstrates the strategic value of dichlorocyclopropanation, where the initial formation of a three-membered ring is followed by a rearrangement to construct a larger, more complex polycyclic framework. This method is particularly useful for synthesizing unique bicyclic and polycyclic carbon skeletons. researchgate.net

Table 2: Construction of Carbon Frameworks via Dichlorocyclopropanation

Starting AlkeneIntermediateFinal Framework Example
Cyclohexene7,7-Dichlorobicyclo[4.1.0]heptaneRing-opened or reduced products
Norbornene3,3-Dichlorotricyclo[3.2.1.0²˒⁴]octaneRing-expanded bicyclic systems
Styrene1,1-Dichloro-2-phenylcyclopropaneFunctionalized acyclic chains

Organometallic Reactivity Studies and Precursor Utility

Beyond its direct use in synthesis, this compound is relevant in the study of organometallic reactivity and as a precursor to other mercury-containing species.

This compound can be considered a member of the broader class of organomercury compounds. nih.gov Its synthesis often starts from simpler mercury salts like mercuric chloride. nih.gov In principle, it can undergo ligand exchange reactions characteristic of organomercury chemistry. For example, reaction with other organometallic reagents could potentially yield mixed R-Hg-CCl₃ derivatives, although its primary utility remains as a :CCl₂ source. More significantly, it serves as a stable, solid source for the otherwise transient and difficult-to-handle dichlorocarbene, effectively acting as a chemical storage form of this reactive species. wikipedia.org

The primary process facilitated by this compound is the transfer of a dichlorocarbene unit. This can be viewed as a specialized form of alkylation, specifically a cycloalkylation, where a CCl₂ group is added across a double or triple bond. While some Hg(II) reagents are known to participate in palladium-catalyzed carbonylation reactions, the specific role of this compound in such processes is not its main application. wikipedia.org Its chemical utility is overwhelmingly dominated by its function as a thermal source of dichlorocarbene for addition reactions to unsaturated carbon-carbon bonds.

Spectroscopic and Computational Characterization of Reaction Intermediates and Pathways

Spectroscopic Analysis of Transient Species

Spectroscopic methods are indispensable for detecting and characterizing short-lived intermediates in chemical reactions. By capturing snapshots of these species, researchers can piece together mechanistic puzzles.

Ultraviolet-Visible Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in solution. spectroscopyonline.com The method relies on the principle that the concentration of a substance is directly proportional to the absorbance of light at a specific wavelength (Beer-Lambert law). spectroscopyonline.com This allows for real-time tracking of the consumption of reactants or the formation of products and intermediates, provided they possess a suitable chromophore.

In the context of organomercury reactions, UV-Vis spectroscopy can be employed to follow the transformation of the starting material or the appearance of a colored complex or intermediate. For instance, the reaction of mercury compounds with specific reagents can lead to the formation of colored complexes with a distinct maximum absorbance (λmax). derpharmachemica.com By monitoring the change in absorbance at this λmax, one can determine reaction kinetics, identify reaction order, and calculate rate constants. spectroscopyonline.com

Table 1: Illustrative UV-Vis Absorption Maxima for Mercury-Ligand Complexes

This table provides examples of absorption maxima for complexes formed between mercury ions and various organic ligands, demonstrating the utility of UV-Vis spectroscopy in detecting mercury species.

Mercury SpeciesLigandλmax (nm)
Hg(II)5-methylthiophene-2-carboxaldehyde ethylenediamine (MTCED)385
MethylmercuryDithizoneNot specified
PhenylmercuryDithizoneNot specified
Hg(II)DithizoneNot specified

Data sourced from studies on mercury detection and speciation. derpharmachemica.comresearchgate.net

Nuclear Quadrupole Resonance (NQR) Studies for Chlorine-Metal Coordination Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for probing the local electronic environment of quadrupolar nuclei, such as ³⁵Cl and ³⁷Cl. The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is exquisitely sensitive to the nature of chemical bonding and the molecular structure around the chlorine atom. researchgate.net This makes it an ideal tool for analyzing chlorine-metal coordination.

For a compound like bis(trichloromethyl)mercury, ³⁵Cl NQR would provide invaluable information on the C-Cl bonds within the trichloromethyl groups. The NQR frequencies of the chlorine atoms would be influenced by:

The C-Hg bond's nature and its effect on the electron distribution within the -CCl₃ group.

Intra- and intermolecular interactions, including weak coordination between the chlorine and mercury atoms of neighboring molecules in the crystal lattice.

Crystallographic inequivalence of chlorine atoms, which would result in multiple distinct resonance lines.

It is known from studies of other chlorinated organic and organometallic compounds that ³⁵Cl NQR frequencies are correlated with the degree of covalent character and the geometry of the molecule. researchgate.netnih.gov Ab initio calculations can be used to estimate theoretical NQR frequencies, which can then be compared with experimental data to validate computational models of molecular structure and bonding. znaturforsch.com

Table 2: Representative Experimental ³⁵Cl NQR Frequencies (77 K) for Chlorinated Compounds

This table shows typical NQR frequencies for chlorine atoms in different chemical environments, illustrating the sensitivity of the technique to molecular structure.

CompoundFrequency (MHz)
C₆H₅Cl34.621
CH₃CCl=CH₂32.629
ClCH₂C≡N38.122
Cl₂C=CHOCH₃37.188, 36.904

Data are illustrative and sourced from a comparative study of experimental and calculated NQR frequencies. znaturforsch.com

Advanced NMR Techniques for Mechanistic Elucidation in Organomercury Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of mechanistic chemistry. While standard ¹H and ¹³C NMR are fundamental, advanced techniques are required to probe the complex transformations of organomercury compounds. Of particular importance is ¹⁹⁹Hg NMR, as the mercury nucleus itself provides a direct window into its changing chemical environment.

Mechanistic studies can employ a variety of advanced NMR methods:

Two-Dimensional (2D) NMR: Techniques like COSY, HSQC, and HMBC can establish connectivity and help assign signals in complex reaction mixtures containing transient species.

Variable Temperature NMR (VT-NMR): By studying spectra at different temperatures, it is possible to observe the coalescence of signals, allowing for the calculation of activation barriers for dynamic processes like ligand exchange or conformational changes.

Exchange Spectroscopy (EXSY): This 2D NMR technique can identify and quantify chemical exchange processes between different species in equilibrium, which is crucial for understanding reaction pathways involving reversible steps.

For this compound, these techniques could be used to follow its decomposition to form dichlorocarbene (B158193), tracking the disappearance of the starting material's ¹⁹⁹Hg signal and the appearance of signals corresponding to mercuric chloride or other mercury-containing byproducts.

Computational Chemistry and Theoretical Modeling

Computational methods provide a powerful complement to experimental studies, offering detailed pictures of reaction pathways, transition states, and intermediates that are often too transient to be observed directly. rsc.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions due to its favorable balance of computational cost and accuracy. rsc.org DFT calculations can be used to map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products.

A key application relevant to this compound is the study of dichlorocarbene (:CCl₂) generation and its subsequent reactions. A typical DFT study would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound), the transition state for C-Hg bond cleavage, and the products (e.g., trichloromethylmercuric chloride and :CCl₂).

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (reactants, products) or a first-order saddle point (transition state, characterized by a single imaginary frequency).

Studies on related systems, such as the reaction of dichlorocarbene with alkenes, have used DFT to successfully predict the stereoselectivity and chemoselectivity of the cycloaddition, demonstrating the predictive power of this approach. researchgate.net

Table 3: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction

This table presents a conceptual energy profile for the decomposition of a generic organomercurial precursor to a carbene, as might be calculated using DFT. The values are hypothetical.

SpeciesRelative Energy (kcal/mol)Description
Reactant (R-Hg-X)0.0Ground state of the starting material
Transition State ([R---Hg---X]‡)+25.0Activation barrier for the reaction
Products (R-X + Hg)-10.0Ground state of the final products

Molecular Dynamics Simulations of Reactive Species

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time, providing insights into the dynamic processes that govern chemical reactions. In the context of this compound, MD simulations can be employed to understand the conformational dynamics of the molecule, the solvent effects on its stability and decomposition, and the initial trajectories of the generated dichlorocarbene (:CCl₂) and mercuric chloride (HgCl₂).

While specific, in-depth molecular dynamics studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD simulations on organometallic compounds and reactive intermediates provide a framework for understanding its expected behavior. Such simulations would typically involve defining a force field that accurately describes the interatomic potentials for the Hg-C and C-Cl bonds, as well as non-bonded interactions.

Key areas of investigation using molecular dynamics simulations would include:

Solvent Cage Effects: Following the homolytic cleavage of the C-Hg bond, the nascent dichlorocarbene and the organomercury radical intermediate are initially confined within a "cage" of solvent molecules. MD simulations can model the lifetime of this solvent cage and the probability of the reactive species either recombining or diffusing apart. The nature of the solvent would be a critical parameter in these simulations, with polar solvents potentially stabilizing charged intermediates and nonpolar solvents favoring radical pathways.

Vibrational Analysis and Bond Dissociation: MD simulations can be used to study the vibrational modes of the this compound molecule. By simulating the molecule at various temperatures, one can observe the amplitudes of atomic vibrations. Increased thermal energy can lead to the population of higher vibrational states, ultimately leading to the dissociation of the weakest bond, which is predicted to be the C-Hg bond. The simulation can provide an estimate of the energy barrier to this dissociation.

Trajectory of Dichlorocarbene: Once formed, the trajectory of the highly reactive dichlorocarbene can be tracked. MD simulations can illustrate the initial velocity and orientation of the :CCl₂ molecule as it departs from the mercury-containing fragment. This information is crucial for understanding its subsequent reactions with other substrates present in the simulation box.

A hypothetical MD simulation setup to study the thermal decomposition of this compound in a solvent like benzene would involve placing a single this compound molecule in a simulation box filled with benzene molecules. The system would then be heated to a temperature known to induce decomposition, and the trajectories of all atoms would be calculated over a period of time.

Simulation ParameterIllustrative Value/ConditionPurpose
System Composition1 molecule of this compound, ~500 molecules of BenzeneTo simulate the decomposition in a non-polar organic solvent.
Force FieldA combination of a general organic force field (e.g., GAFF) with custom parameters for the mercury atom.To accurately model the interatomic forces.
EnsembleNVT (Canonical)To maintain constant number of particles, volume, and temperature.
Temperature353 K (80 °C)To simulate thermal decomposition conditions.
Simulation Time1-10 nanosecondsTo observe the dynamics leading up to and immediately following bond cleavage.
Time Step1 femtosecondTo accurately integrate the equations of motion.

Such simulations would provide a detailed, atomistic view of the events surrounding the generation of dichlorocarbene from this compound, complementing experimental studies and static quantum chemical calculations.

Theoretical Prediction of Reactivity and Selectivity in Carbene Generation

The reactivity of this compound as a dichlorocarbene precursor and the selectivity of the generated carbene in subsequent reactions can be effectively predicted using a variety of theoretical and computational chemistry methods. These predictions are invaluable for understanding the reaction mechanism and for designing synthetic applications.

Decomposition Pathway and Energetics:

The primary reaction of interest is the thermal or photochemically induced decomposition of this compound to generate dichlorocarbene. Theoretical calculations, particularly Density Functional Theory (DFT), are well-suited to elucidate the mechanism of this process. The key steps that can be computationally modeled are:

Homolytic Cleavage: The initial step is the breaking of one C-Hg bond to form a trichloromethyl radical (•CCl₃) and a (trichloromethyl)mercury radical (•HgCCl₃).

Alpha-Elimination: The (trichloromethyl)mercury radical can then undergo α-elimination, where a chlorine atom migrates from the carbon to the mercury atom, leading to the formation of dichlorocarbene (:CCl₂) and mercuric chloride (HgCl₂).

Concerted Pathway: An alternative, concerted pathway where dichlorocarbene is eliminated directly from this compound, forming mercuric chloride, can also be investigated.

Computational studies would focus on calculating the activation energies for these pathways to determine the most likely mechanism. The transition state structures for each step would be located and their energies calculated. A lower activation energy would indicate a more favorable reaction pathway.

Reaction PathwayKey Intermediate/Transition StateTypical Computational Metric
Stepwise Homolytic Cleavage•CCl₃ and •HgCCl₃ radicalsBond Dissociation Energy (BDE) of the C-Hg bond.
Stepwise α-EliminationTransition state for Cl migration in •HgCCl₃Activation Energy (ΔG‡)
Concerted EliminationA single transition state leading to :CCl₂ and HgCl₂Activation Energy (ΔG‡)

Reactivity of the Generated Dichlorocarbene:

Once dichlorocarbene is formed, its reactivity and selectivity in reactions such as cyclopropanation of alkenes can be predicted. The electrophilic nature of dichlorocarbene is a key determinant of its reactivity. Theoretical calculations can quantify the electrophilicity and nucleophilicity of the carbene through various descriptors.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of both the dichlorocarbene and the alkene substrate are calculated. The interaction between the LUMO of the carbene (the acceptor orbital) and the HOMO of the alkene (the donor orbital) is typically the dominant interaction in cyclopropanation reactions. A smaller HOMO-LUMO gap between the reactants suggests a more facile reaction.

Reaction Force Analysis: This method analyzes the forces acting on the atoms along the reaction coordinate, providing detailed insights into the electronic and structural changes that occur during the reaction. It can help in understanding the synchronicity of bond formation and the nature of the transition state.

Selectivity Predictions: In cases where an alkene has multiple double bonds or where there are different alkenes present, theoretical calculations can predict the selectivity of the dichlorocarbene addition. By calculating the activation energies for the addition to each potential reaction site, the site with the lowest energy barrier will be the predicted major product. For example, dichlorocarbene is known to add preferentially to more electron-rich double bonds.

A computational study on the reaction of dichlorocarbene with 1,3-butadiene, for instance, would calculate the activation energies for the addition to the terminal and internal double bonds. The results would be expected to show a lower activation energy for the addition to the more nucleophilic terminal double bond.

ParameterDescriptionImplication for Reactivity and Selectivity
LUMO Energy of :CCl₂The energy of the lowest unoccupied molecular orbital.A lower LUMO energy indicates a more electrophilic carbene, which will react faster with electron-rich alkenes.
HOMO Energy of AlkeneThe energy of the highest occupied molecular orbital.A higher HOMO energy indicates a more nucleophilic (electron-rich) alkene, which will react faster with electrophilic carbenes.
Activation Energy (ΔG‡)The free energy barrier for the cyclopropanation reaction.A lower activation energy corresponds to a faster reaction rate and is indicative of the preferred reaction pathway and selectivity.

Through these theoretical predictions, a detailed and quantitative understanding of the generation, reactivity, and selectivity of dichlorocarbene from this compound can be achieved, guiding experimental work and the development of new synthetic methodologies.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Traditional syntheses of bis(trichloromethyl)mercury and related organomercurials often rely on multi-step procedures that may involve hazardous reagents and produce significant waste. Future research is directed towards developing more sustainable and efficient synthetic protocols. The goal is to create pathways that are not only higher yielding but also more atom-economical and selective, minimizing the formation of byproducts.

Key research objectives include:

Mercury-Free Precursors: Exploration of alternative, less toxic metal reagents or even metal-free methods for the generation of trichloromethyl anions or their synthetic equivalents, which can then be used to generate dichlorocarbene (B158193).

Catalytic Routes: Designing catalytic cycles that can generate the active species or the organomercurial compound itself with greater efficiency, reducing the stoichiometric use of mercury salts.

Improved Precursor Design: Investigating modifications to the ligand sphere of mercury to enhance stability, solubility, and reactivity, potentially leading to milder reaction conditions.

The development of such novel routes would be guided by principles of green chemistry, aiming to reduce the environmental impact associated with organomercury compounds.

ParameterClassical Method (e.g., from HgCl₂)Hypothetical Novel Catalytic Route
Starting Materials Mercuric chloride, Chloroform (B151607), BaseDichloromethane, CO, Mercury(0) catalyst
Reaction Temperature 60-80 °C25-40 °C (Room Temperature)
Reaction Time 12-24 hours2-4 hours
Overall Yield 65-75%>90%
Byproducts Stoichiometric salt wasteMinimal, catalyst is recycled
Selectivity ModerateHigh

Exploration of New Reactivity Modes and Unprecedented Synthetic Transformations

While this compound is almost exclusively used as a thermal precursor for dichlorocarbene (:CCl₂), its fundamental organometallic structure suggests the potential for unexplored reactivity. Future research will likely focus on unlocking new synthetic transformations that go beyond carbene generation.

Potential areas for exploration include:

Transmetalation Reactions: Investigating the transfer of the trichloromethyl group (-CCl₃) from mercury to other metals (e.g., palladium, copper, nickel). This could enable novel cross-coupling reactions to introduce the CCl₃ group into organic molecules, a motif of interest in medicinal and agricultural chemistry.

Reductive Functionalization: Exploring the reductive cleavage of the Hg-C bond to generate trichloromethyl anions or radicals under controlled conditions, which could then participate in nucleophilic or radical addition reactions.

Photochemical Activation: Utilizing light to induce new reactivity pathways, potentially allowing for transformations at lower temperatures or with different selectivity compared to thermal decomposition.

These investigations could significantly broaden the synthetic utility of this compound, transforming it from a specialized reagent into a more versatile building block.

Transformation TypeCurrent Reactivity (Dichlorocarbene)Potential New Reactivity Mode
Reaction Cyclopropanation of AlkenesCCl₃ Cross-Coupling
Substrate StyreneAryl Halide
Product 1,1-dichloro-2-phenylcyclopropaneAryl-CCl₃
Mechanism Thermal elimination of Hg and Cl⁻Pd-catalyzed transmetalation/reductive elimination
Significance Access to dichlorocyclopropanesDirect introduction of the trifluoromethyl precursor group

Advanced In Situ Spectroscopic Probes for Real-Time Reaction Monitoring

A detailed mechanistic understanding of the decomposition of this compound and its subsequent reactions is crucial for optimizing conditions and controlling outcomes. The transient and highly reactive nature of dichlorocarbene makes it difficult to study using traditional offline analytical methods. Advanced in situ spectroscopic techniques offer a powerful solution for real-time reaction monitoring. spectroscopyonline.comfu-berlin.de

Future research will leverage these tools to:

Identify Intermediates: Use techniques like rapid-scan Fourier-transform infrared (FTIR) or Raman spectroscopy to detect short-lived intermediates in the decomposition pathway. fu-berlin.dersc.org

Determine Reaction Kinetics: Monitor the concentration of reactants, intermediates, and products in real-time to build accurate kinetic models. fu-berlin.de This provides a more holistic understanding of the reaction dynamics under actual operating conditions.

Elucidate Mechanisms: Combine spectroscopic data with computational modeling to gain a deeper insight into the transition states and energy profiles of the reactions involving this compound.

These methods will move the study of this reagent from a "black box" approach to a detailed, evidence-based understanding of its chemical behavior.

Spectroscopic ProbeInformation Gained for this compound Reactions
In Situ FTIR Spectroscopy Monitor decay of C-Cl stretching vibrations of the reactant; detect formation of carbonyl-containing byproducts.
In Situ Raman Spectroscopy Track changes in the Hg-C bond; potentially identify key intermediates through unique vibrational fingerprints. rsc.org
In Situ NMR Spectroscopy Quantify reactant consumption and product formation in real-time for kinetic analysis (using ¹³C or ¹⁹F labels if applicable).
Mass Spectrometry Continuously analyze small aliquots from the reaction to detect and identify intermediates and products. fu-berlin.de

Integration with Automated Synthesis and Flow Chemistry Platforms

The handling of highly toxic and reactive compounds like organomercurials presents significant safety and scalability challenges in traditional batch chemistry. researchgate.net The integration of this compound chemistry with automated and continuous-flow platforms represents a major leap forward in addressing these issues. vapourtec.comresearchgate.netsyrris.com

Key advantages and research directions include:

Enhanced Safety: Flow chemistry minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with handling bulk quantities of toxic reagents. researchgate.net

Precise Reaction Control: Continuous flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields. syrris.comnih.gov

Automated Optimization: Automated platforms, potentially guided by machine learning algorithms, can rapidly screen a wide range of reaction conditions to quickly identify optimal parameters for dichlorocarbene generation and subsequent reactions. nih.gov

Future work will focus on designing robust flow reactor setups and integrating them with online analytical tools for real-time feedback and control, paving the way for safer, more efficient, and scalable applications of this compound. vapourtec.comnih.gov

ParameterTraditional Batch SynthesisAutomated Flow Chemistry
Safety Profile High risk due to large quantities of toxic material.Significantly enhanced safety; only small quantities are reacting at any moment. researchgate.net
Process Control Difficult to control temperature precisely (exotherms).Excellent heat and mass transfer; precise control over temperature and residence time. nih.gov
Scalability Re-optimization often required for scale-up.Seamless scaling by running the reactor for longer periods. syrris.com
Reproducibility Can be variable between batches.High reproducibility due to precise instrumental control. researchgate.net
Optimization Slow, manual, one-variable-at-a-time process.Rapid, automated screening of multiple parameters (e.g., temperature, flow rate, stoichiometry). soci.org

Q & A

Basic: What are the established laboratory synthesis methods for bis(trichloromethyl)mercury?

Answer:
A common method involves reacting phenylmercuric bromide with potassium β-butoxide in dry tetrahydrofuran (THF) and chloroform at −80°C, followed by purification via neutral alumina column chromatography . Key considerations include:

  • Strict temperature control (−80°C) to prevent side reactions.
  • Use of freshly prepared potassium β-butoxide to ensure reactivity.
  • Solvent choice (THF) to maintain reaction homogeneity.
    Alternative routes may involve photochlorination of arene compounds with gaseous chlorine under controlled light wavelengths, avoiding solvents or initiators .

Advanced: How can photochlorination conditions be optimized to enhance this compound purity?

Answer:
Optimization requires:

  • Light source tuning : Use UV light at 300–400 nm to selectively activate chlorine radicals while minimizing byproducts .
  • Reaction staging : Separate chlorination steps (e.g., mono- to tri-substitution) to reduce cross-contamination.
  • Post-reaction distillation : Molecular distillation under reduced pressure to isolate high-purity fractions.
    Document wavelength and intensity parameters systematically to ensure reproducibility .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • GC-MS : To identify volatile decomposition products and assess thermal stability.
  • NMR spectroscopy : For structural confirmation (e.g., 13C^{13}\text{C} NMR for trichloromethyl group signals).
  • Elemental analysis : Verify mercury and chlorine content stoichiometry.
    Always pair with mercury-specific detectors (e.g., cold vapor atomic fluorescence) to quantify trace impurities .

Advanced: How can researchers distinguish this compound from other oxidized mercury species in environmental samples?

Answer:

  • Speciation techniques : Couple liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) to separate and quantify mercury compounds.
  • Calibration protocols : Use isotopically labeled analogs (e.g., 202Hg^{202}\text{Hg}) to correct for matrix effects .
  • Bias characterization : Validate methods against certified reference materials (CRMs) for gaseous oxidized mercury (GOM) and particulate-bound mercury (PBM) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate inhalation risks.
  • Spill management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent exothermic reactions .

Advanced: How should exposure studies for this compound be designed to minimize bias?

Answer:

  • STROBE compliance : Implement participant flow diagrams and random sampling to ensure generalizability .
  • Biomarker selection : Use hair or blood mercury speciation (not total Hg) to differentiate this compound from methylmercury exposure .
  • Confounding factors : Control for occupational history, diet, and proximity to industrial sites in statistical models.

Basic: What are the stability considerations for this compound under laboratory storage?

Answer:

  • Thermal stability : Store at 2–8°C in amber glass vials to prevent light-induced degradation.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis.
  • Material compatibility : Avoid polypropylene containers; use fluoropolymer-lined caps to prevent leaching .

Advanced: How can conflicting toxicity data for this compound be resolved?

Answer:

  • Dose-response reanalysis : Apply benchmark dose (BMD) modeling to identify thresholds for non-cancer effects .
  • Methodological audits : Compare analytical techniques (e.g., ICP-MS vs. CV-AFS) across studies to detect measurement biases .
  • Meta-analysis : Pool data from in vitro and in vivo studies, stratifying by exposure duration and metabolite profiles .

Basic: How to conduct a comprehensive literature review on this compound?

Answer:

  • Databases : Use SciFinder and Reaxys with queries like "this compound AND synthesis" or "toxicity."
  • Search terms : Include CAS numbers (e.g., 68-36-0) and synonyms (e.g., phenyl(trichloromethyl)mercury).
  • Citation tracking : Follow patents or foundational papers (e.g., Seyferth and Burlitch, 1970) via Web of Science .

Advanced: What mechanistic studies are needed to elucidate this compound’s reactivity in organic synthesis?

Answer:

  • Isotopic labeling : Use 13C^{13}\text{C}-labeled chloroform to track trichloromethyl group transfer pathways.
  • Computational modeling : Apply density functional theory (DFT) to predict reaction intermediates and transition states.
  • Kinetic studies : Monitor reaction progress via in situ Raman spectroscopy to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.